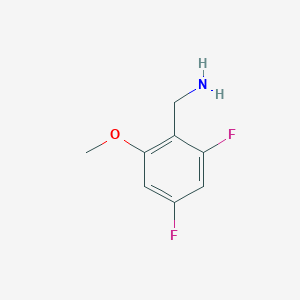
2,4-Difluoro-6-methoxybenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-6-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 6 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-methoxybenzylamine typically involves multiple steps. One common method starts with the halogenation of m-difluorobenzene using a halogenating agent and paraformaldehyde in the presence of a catalyst to produce 2,4-difluoro halogenated benzyls . This intermediate is then reacted with methenamine to form a quaternary ammonium salt compound, which is subsequently hydrolyzed with concentrated hydrochloric acid to yield this compound .
Industrial Production Methods
For industrial-scale production, the process is optimized to reduce costs and improve safety. The use of less expensive raw materials and safer reaction conditions is emphasized. The synthetic route involving the halogenation of m-difluorobenzene followed by methenamine reaction and hydrolysis is particularly suitable for large-scale production due to its efficiency and relatively mild reaction conditions .
化学反応の分析
Types of Reactions
2,4-Difluoro-6-methoxybenzylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-difluoro-6-methoxybenzaldehyde or 2,4-difluoro-6-methoxybenzoic acid, while reduction can produce various amine derivatives.
科学的研究の応用
2,4-Difluoro-6-methoxybenzylamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In materials science, it is used in the development of novel polymers and other advanced materials.
作用機序
The mechanism of action of 2,4-Difluoro-6-methoxybenzylamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
類似化合物との比較
Similar Compounds
2,4-Difluorobenzylamine: Lacks the methoxy group, which can affect its reactivity and applications.
2,6-Difluoro-4-methoxybenzylamine: Similar structure but with different substitution pattern, leading to variations in chemical properties and reactivity.
4-Fluorobenzylamine:
Uniqueness
2,4-Difluoro-6-methoxybenzylamine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of two fluorine atoms and a methoxy group provides a distinct electronic environment, making it a versatile compound for various applications.
特性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC名 |
(2,4-difluoro-6-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3 |
InChIキー |
IHGGOAXEBCGPSZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


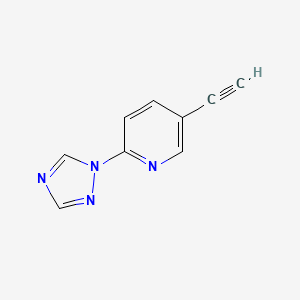
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide](/img/structure/B15320079.png)
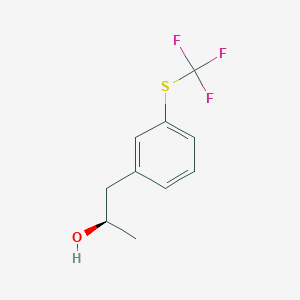
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
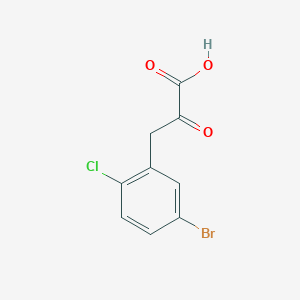
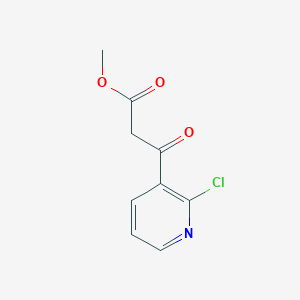
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
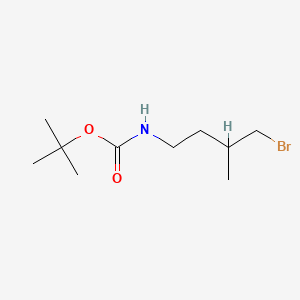
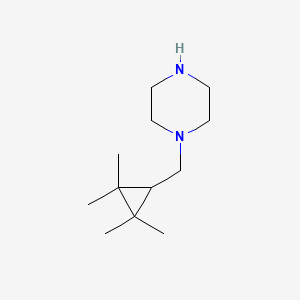

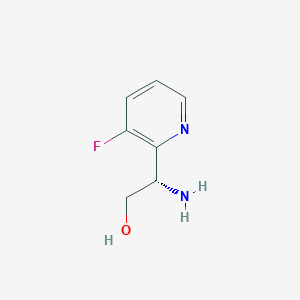
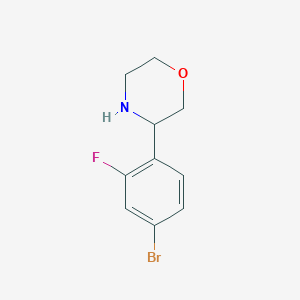
![Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15320152.png)
![4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15320166.png)
